molecular formula C28H26FN3O3 B11377328 N-[4-(benzyloxy)phenyl]-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-[4-(benzyloxy)phenyl]-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11377328
M. Wt: 471.5 g/mol
InChI Key: SEASDYZXGKXZTI-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide: is a complex molecule that combines elements from different chemical classes. Let’s break down its structure:

  • The benzyloxyphenyl group contributes aromaticity and potential binding interactions.
  • The 5-fluoro-1H-indol-3-yl moiety introduces heterocyclic features and may play a role in biological activity.
  • The pyrrolidine-3-carboxamide portion provides a cyclic amide scaffold.

Chemical Reactions Analysis

Reactions::

    Oxidation: The benzyloxyphenyl group could undergo oxidation (e.g., using KMnO₄ or PCC) to form a benzoic acid derivative.

    Reduction: Reduction of the carbonyl group in the pyrrolidine ring could yield the corresponding alcohol.

    Substitution: The fluorine atom in the indole ring may participate in nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: KMnO₄ (potassium permanganate) or PCC (pyridinium chlorochromate).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products::
  • Oxidation: Benzoic acid derivative.
  • Reduction: Alcohol derivative.
  • Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, such as anticancer, antiviral, or anti-inflammatory effects.

    Chemistry: Explore its reactivity and use it as a building block for more complex molecules.

    Biology: Study its interactions with cellular targets and pathways.

Mechanism of Action

The exact mechanism remains elusive, but researchers could investigate its binding to specific receptors, enzymatic inhibition, or modulation of cellular signaling pathways.

Properties

Molecular Formula

C28H26FN3O3

Molecular Weight

471.5 g/mol

IUPAC Name

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C28H26FN3O3/c29-22-6-11-26-25(15-22)20(16-30-26)12-13-32-17-21(14-27(32)33)28(34)31-23-7-9-24(10-8-23)35-18-19-4-2-1-3-5-19/h1-11,15-16,21,30H,12-14,17-18H2,(H,31,34)

InChI Key

SEASDYZXGKXZTI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CCC2=CNC3=C2C=C(C=C3)F)C(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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